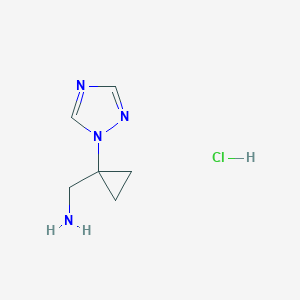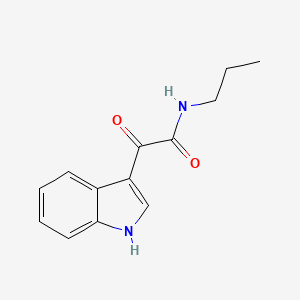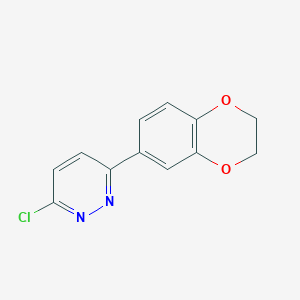
(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a chemical compound with the molecular formula C6H10N4. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,4-triazole ring via a methanamine linkage .Physical And Chemical Properties Analysis
“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a solid compound with a molecular weight of 138.17 .Scientific Research Applications
Anticancer Agents
1,2,4-Triazole derivatives have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antibacterial Agents
1,2,4-Triazoles have been identified as important antibacterial agents . They have significant antibacterial activity and can help in dealing with the escalating problems of microbial resistance .
Antifungal Agents
The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, and voriconazole, which are used as antifungal agents .
Antiviral Agents
1,2,4-Triazoles have also been used in the development of antiviral agents. An example is ribavirin .
Central Nervous System Stimulants
1,2,4-Triazole derivatives have been used as central nervous system stimulants .
Anti-Inflammatory Agents
1,2,4-Triazoles have been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory agents .
Safety and Hazards
The safety information for “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure have been reported to interact with various biological targets, including enzymes like aromatase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s pharmacological effects.
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Given the reported cytotoxic activity of 1,2,4-triazole derivatives against certain cancer cell lines , it can be inferred that these compounds may induce cell death or inhibit cell proliferation.
properties
IUPAC Name |
[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSODMEGZJTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2808283.png)

![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2808286.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)




![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)
![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)


